Formestaqne

Description

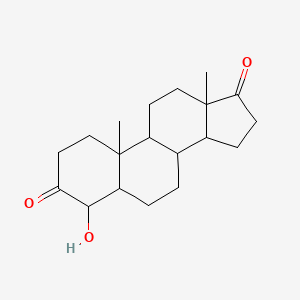

Structure

2D Structure

Properties

CAS No. |

848-35-1 |

|---|---|

Molecular Formula |

C19H28O3 |

Molecular Weight |

304.43 |

IUPAC Name |

4-hydroxy-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |

InChI |

InChI=1S/C19H28O3/c1-18-10-8-15(20)17(22)14(18)4-3-11-12-5-6-16(21)19(12,2)9-7-13(11)18/h11-14,17,22H,3-10H2,1-2H3 |

InChI Key |

KSEYYCZUXMYXOG-UHFFFAOYSA-N |

SMILES |

CC12CCC(=O)C(C1CCC3C2CCC4(C3CCC4=O)C)O |

Synonyms |

4-Hydroxyandrostane-3,17-dione; 4-hydroxy-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |

Origin of Product |

United States |

Historical Context of Aromatase Inhibitor Research

The journey to understand and control estrogen production has been a central theme in medical research, particularly in the context of hormone-dependent cancers. Aromatase, a cytochrome P450 enzyme, is crucial as it catalyzes the final step in estrogen biosynthesis, converting androgens to estrogens. caldic.comresearchgate.net In postmenopausal women, this conversion primarily occurs in peripheral tissues like adipose tissue. wikipedia.orgcancerresearchuk.org Recognizing that many breast cancers are estrogen-sensitive, researchers identified aromatase as a key therapeutic target. nih.govoncopedia.wiki

The initial exploration into blocking estrogen production led to the development of non-selective inhibitors like aminoglutethimide. oup.comaacrjournals.orgnih.gov While these early compounds demonstrated the potential of aromatase inhibition, their lack of specificity often resulted in undesirable side effects. aacrjournals.orgnih.gov This spurred the quest for more selective agents.

A significant breakthrough came from the work of Harry and Angela Brodie in the early 1970s, who systematically synthesized and studied numerous steroidal aromatase inhibitors. oup.comwikipedia.org Their research led to the discovery of 4-hydroxyandrostenedione (4-OHA), later named Formestane (B1683765). oup.comwikipedia.org In 1982, clinical trials spearheaded by Angela Brodie and her collaborators provided the first evidence of Formestane's efficacy. wikipedia.orgoncopedia.wiki This marked a pivotal moment, establishing Formestane as the first selective steroidal aromatase inhibitor to be used in a clinical setting for breast cancer treatment. oup.comnih.gov Formestane belongs to the second generation of aromatase inhibitors, which were developed to offer improved potency and better tolerability compared to their predecessors. nih.govresearchgate.net

Significance of Formestane Within Enzyme Inhibition Studies

Formestane (B1683765) is classified as a Type I, irreversible, steroidal aromatase inhibitor. taylorandfrancis.compatsnap.com Its significance in enzyme inhibition studies stems from its specific mechanism of action, often referred to as "suicide inhibition." patsnap.comnih.gov Formestane, being a structural analog of the natural substrate androstenedione (B190577), competes for the active site of the aromatase enzyme. researchgate.netnih.gov Upon binding, the enzyme processes Formestane, leading to the formation of a reactive intermediate that covalently and irreversibly binds to the enzyme, permanently inactivating it. patsnap.compatsnap.comnih.gov This high selectivity and long-lasting effect are key characteristics that have made Formestane a valuable tool in research. nih.gov

The development of Formestane and other second-generation inhibitors paved the way for the creation of even more potent and selective third-generation aromatase inhibitors, such as anastrozole, letrozole (B1683767), and exemestane (B1683764). oup.comaacrjournals.org Research comparing Formestane with these newer agents has provided valuable insights into the structure-activity relationships of aromatase inhibitors. caldic.com For instance, studies have compared the IC50 values—the concentration of an inhibitor required to reduce enzyme activity by 50%—of various steroidal and non-steroidal inhibitors, helping to refine the design of future drugs. caldic.comnih.gov

Table 1: Comparative Inhibitory Potency of Aromatase Inhibitors This table is for illustrative purposes and values may vary between studies. | Compound | Type | IC50 (nM) | | --- | --- | --- | | Formestane | Steroidal, Irreversible | 43.7 caldic.com | | Exemestane | Steroidal, Irreversible | 42.5 caldic.com | | Atamestane | Steroidal, Irreversible | 20.3 caldic.com | | Plomestane | Steroidal, Irreversible | 31.3 caldic.com | | Fadrozole | Non-steroidal, Reversible | Potent nih.gov | | Letrozole | Non-steroidal, Reversible | Potent mdpi.com |

Overview of Advanced Research Methodologies Applied to Formestane

Established Synthetic Pathways for Formestane Elucidation

The synthesis of formestane (4-hydroxyandrost-4-ene-3,17-dione) has been approached through various established pathways, often starting from readily available steroid precursors. chemicalbook.comsciengine.comresearchgate.net One common strategy involves the modification of androst-4-ene-3,17-dione. researchgate.net

A notable synthetic route involves a multi-step process starting from androstenedione (B190577). chemicalbook.com This process can be summarized as follows:

Reduction of the double bond.

Epoxidation of the steroid nucleus.

Oxidation and isomerization to yield formestane.

Furthermore, a semi-synthesis of formestane from testosterone (B1683101) has also been reported. acs.org These pathways have been crucial in providing the necessary quantities of formestane for biological and clinical investigations.

Development of Novel Approaches in Formestane Synthesis

In addition to established methods, research has focused on developing novel and more efficient synthetic strategies for formestane. One innovative approach involves the oxidation of 5α-3-androsten-17-one with hydrogen peroxide in formic acid to generate an epoxide intermediate. drugfuture.com This intermediate, without isolation, is converted to 3α,4β-dihydroxy-5α-androstan-17-one. drugfuture.com Subsequent reaction with dimethyl sulfoxide (B87167) (DMSO) and trifluoroacetic anhydride (B1165640) (TFAA), followed by treatment with triethylamine, affords 3-hydroxy-5α-2-androstene-4,17-dione, which is then isomerized to formestane using a base like sodium methoxide. drugfuture.com

Researchers have also explored biocatalytic methods for the synthesis of formestane derivatives. mdpi.com These approaches utilize microorganisms to carry out specific chemical transformations, offering potential advantages in terms of selectivity and environmental impact.

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies of Formestane

To understand the relationship between the chemical structure of formestane and its biological activity, numerous derivatives have been synthesized and evaluated. These structure-activity relationship (SAR) studies are fundamental in designing more potent and selective aromatase inhibitors. mdpi.comnih.govresearchgate.netnih.govmdpi.comresearchgate.net

Design Principles for Formestane Analogues

The design of formestane analogues is guided by several key principles derived from SAR studies. nih.govcapes.gov.br The planarity of the A-ring of the steroid is crucial for its affinity to the aromatase enzyme. wikipedia.org Modifications to the D-ring, such as converting the cyclopentanone (B42830) to a six-membered δ-lactone, have been shown to decrease binding affinity. wikipedia.org

The C-4 position is a critical area for interaction with the enzyme's binding site. The presence of hydrophilic groups like hydroxyl or carbonyl at this position can enhance the interaction with aromatase. wikipedia.org Interestingly, studies with 3-deoxy steroids revealed that a 4β,19-diol derivative exhibited significant aromatase inhibition. wikipedia.org The C-3 carbonyl group, while present in formestane, is not considered essential for anti-aromatase activity. nih.govcore.ac.uk However, the 5α-stereochemistry and a degree of planarity in the steroid framework are important for inhibitory potency. nih.govcore.ac.uk

Synthetic Routes to Formestane Derivatives

The synthesis of formestane derivatives often involves modifications at various positions of the steroid nucleus. For instance, the synthesis of 6,7-dehydroformestane from androstenedione has been described, involving a reaction with potassium t-butylate followed by dehydrogenation. dshs-koeln.de Another example is the synthesis of 4-amino-4,6-androstadiene-3,17-dione, an analogue of formestane, from 4-acetoxy-4-androstene-3,17-dione. nih.gov

The creation of D-ring modified analogues, such as lactone analogues, has also been explored. researchgate.netuc.ptrsc.org A convenient synthesis of ring-D lactones of androstane (B1237026) derivatives has been achieved through a three-step sequence involving Baeyer–Villiger oxidation of 3α,4β-dihydroxy-5α-androstan-17-one, followed by a Swern oxidation and subsequent isomerization. researchgate.netrsc.org

The following table summarizes some of the synthesized formestane derivatives and their reported activities:

| Derivative | Modification | Reported Activity | Reference |

| 6,7-dehydroformestane | Introduction of a double bond at C6-C7 | Synthesized for GC/MS characterization | dshs-koeln.de |

| 4-amino-4,6-androstadiene-3,17-dione | Replacement of 4-hydroxyl with an amino group and introduction of a C6-C7 double bond | Showed activity against breast cancer cell line (MCF-7) | nih.gov |

| Ring-D lactone analogue | Replacement of the D-ring cyclopentanone with a lactone | Synthesized as potential aromatase inhibitors | researchgate.netrsc.org |

| 4β,19-diol derivative | 3-deoxy steroid with hydroxyl groups at C4 and C19 | Showed greatest inhibition of aromatase in a study of 3-deoxy steroids | wikipedia.org |

| 3-deoxy steroidal olefin (3a) | Removal of C3 carbonyl and introduction of a double bond | Strong competitive aromatase inhibitor (Ki = 50 nM, IC50 = 225 nM) | nih.govcore.ac.uk |

| 3,4-epoxide derivative (4a) | Epoxidation of the 3-deoxy steroidal olefin | Strong competitive aromatase inhibitor (Ki = 38 nM, IC50 = 145 nM) | nih.govcore.ac.uk |

| 4-aminoandrosta-1,4,6-triene-3,17-dione (FCE 24928) | 4-amino derivative with additional double bonds | Potent irreversible aromatase inhibitor | nih.gov |

Stereochemical Considerations and Enantioselective Synthesis of Formestane

The stereochemistry of formestane and its derivatives is a critical factor influencing their biological activity. The specific three-dimensional arrangement of atoms in the steroid nucleus dictates its interaction with the active site of the aromatase enzyme. nih.gov Asymmetric synthesis, which aims to produce a specific enantiomer of a target compound, is therefore of paramount importance in the development of steroidal inhibitors. springernature.com

Enantioselective synthesis can be achieved through several strategies, including the use of a chiral pool of starting materials, resolution of racemic mixtures, employment of chiral auxiliaries, or enantioselective catalysis. ethz.chethernet.edu.et In the context of formestane, ensuring the correct absolute configuration at the various chiral centers of the steroid backbone is essential for its inhibitory function. nih.gov While specific enantioselective syntheses for formestane are not extensively detailed in the provided search results, the principles of stereoselective synthesis are fundamental to the production of this and other steroidal compounds. ethz.chethernet.edu.etrsc.org The synthesis of complex molecules often relies on setting the stereochemistry relative to an initial stereocenter. ethz.ch

Biochemical Characterization of Aromatase (CYP19A1) and its Catalytic Function

Aromatase, officially known as cytochrome P450 19A1 (CYP19A1), is a crucial enzyme in the biosynthesis of estrogens from androgens. uniprot.orgacs.org It is a member of the cytochrome P450 superfamily of monooxygenases, which are characterized by a heme prosthetic group. acs.orgmdpi.com Located in the endoplasmic reticulum of estrogen-producing cells, aromatase is a polypeptide chain composed of 503 amino acid residues. mdpi.com

The primary function of aromatase is to catalyze the conversion of C19 androgens, such as androstenedione and testosterone, into C18 estrogens, specifically estrone (B1671321) and estradiol (B170435), respectively. uniprot.org This conversion is a three-step oxidative process. uniprot.org The first two steps involve the hydroxylation of the C19 methyl group of the androgen substrate, leading to 19-hydroxy and 19-oxo/19-aldehyde derivatives. uniprot.org The final and most complex step is an oxidative aromatization that includes the cleavage of the C10-C19 bond, resulting in the formation of a phenolic A ring and formic acid. uniprot.org The catalytic activity of aromatase is dependent on its redox partner, cytochrome P450 reductase, for the transfer of electrons. nih.gov

The significance of aromatase is underscored by the physiological consequences of its altered activity. Aromatase deficiency, a rare genetic disorder, leads to an inability to convert fetal androgens to estrogens, resulting in virilization of female fetuses. uniprot.org Conversely, aromatase excess syndrome is characterized by increased extraglandular aromatization of steroids. uniprot.org

The catalytic rate (kcat) of aromatase with its substrate androstenedione has been determined to be 0.060 sec-1. uniprot.org The enzyme's activity is critical for maintaining hormonal balance, and its inhibition is a key therapeutic strategy. epa.gov

Kinetics of Aromatase Inhibition by Formestane

Formestane is recognized as a second-generation steroidal aromatase inhibitor. epa.gov Its kinetic interaction with the aromatase enzyme is a defining characteristic of its function and therapeutic application.

Determination of Enzyme Inhibition Models and Formestane Interaction Parameters

Formestane functions as a competitive inhibitor of aromatase. taylorandfrancis.com It mimics the natural substrate, androstenedione, and competes for the active site of the enzyme. aacrjournals.orgwikipedia.org This competitive binding is the initial step in its inhibitory action. The inhibitory potency of formestane is quantified by its IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. In vitro assays have consistently shown the IC50 for formestane to be in the nanomolar range, typically between 30.0 to 50.0 nM. nih.govepa.gov More specifically, comparative experiments have reported an IC50 of 44 nM and 49 nM for formestane. nih.govcaldic.com

The table below summarizes key kinetic parameters for formestane.

| Parameter | Value | Reference |

| Inhibition Type | Competitive, Irreversible (Suicide Inhibitor) | taylorandfrancis.comnih.gov |

| IC50 | 30.0 - 50.0 nM | epa.gov |

| IC50 (Comparative) | 42 nM | mdpi.com |

| IC50 (Comparative) | 44 nM | caldic.com |

| IC50 (Comparative) | 49 nM | nih.gov |

Studies on Reversibility and Irreversibility of Formestane Inhibition

A crucial aspect of formestane's mechanism is its irreversible inhibition of aromatase. taylorandfrancis.comnih.govnih.gov This is a characteristic of what is known as a "suicide inhibitor" or a mechanism-based inactivator. caldic.comnih.gov After competitively binding to the active site, formestane is processed by the enzyme's normal catalytic machinery. aacrjournals.org This enzymatic action converts formestane into a reactive intermediate that then forms a covalent bond with a nucleophilic site within the enzyme's active site. caldic.com This covalent linkage permanently inactivates the enzyme molecule. caldic.comnih.gov

The irreversible nature of this inhibition means that the restoration of aromatase activity requires the synthesis of new enzyme molecules. caldic.com This long-lasting effect is a key feature of its therapeutic efficacy. nih.gov While both reversible and irreversible inhibitors can potently suppress aromatase, the clinical relevance of the type of inhibition is a subject of ongoing discussion, with no definitive clinical data favoring one over the other. aacrjournals.org However, the different mechanisms of action do allow for the sequential use of different types of inhibitors in clinical settings. aacrjournals.org

Molecular Interactions of Formestane with Aromatase

The specific molecular interactions between formestane and the aromatase enzyme are fundamental to its inhibitory function. These interactions have been elucidated through molecular docking and structural analysis studies. mdpi.comnih.gov

Analysis of Ligand-Protein Binding Dynamics of Formestane

Molecular docking studies have provided detailed insights into the binding of formestane within the active site of aromatase. mdpi.comnih.gov The binding site of aromatase is an inner cavity with a volume of 1525.92 ų. nih.gov Formestane, being a steroidal inhibitor, has a structure analogous to the natural substrate, androstenedione. wikipedia.orgwikipedia.org

The binding of formestane involves both hydrophobic and hydrogen bond interactions. mdpi.comnih.gov Specifically, formestane forms hydrogen bonds with the backbone amine group of Methionine-374 (M374) and with the carboxylic acid group of Aspartate-309 (D309). mdpi.comnih.gov These interactions contribute to its high binding affinity. mdpi.com Additionally, hydrophobic interactions with several non-polar and aromatic residues within the active site further stabilize the ligand-protein complex. These residues include Phenylalanine-134 (F134), Phenylalanine-221 (F221), Tryptophan-224 (W224), Alanine-306 (A306), Alanine-307 (A307), Valine-370 (V370), Leucine-372 (L372), and Leucine-477 (L477). mdpi.com

The table below summarizes the key interacting residues in the formestane-aromatase complex.

| Interacting Residue | Type of Interaction | Reference |

| Methionine-374 (M374) | Hydrogen Bond | mdpi.comnih.gov |

| Aspartate-309 (D309) | Hydrogen Bond | mdpi.comnih.gov |

| Phenylalanine-134 (F134) | Hydrophobic | mdpi.com |

| Phenylalanine-221 (F221) | Hydrophobic | mdpi.com |

| Tryptophan-224 (W224) | Hydrophobic | mdpi.com |

| Alanine-306 (A306) | Hydrophobic | mdpi.com |

| Alanine-307 (A307) | Hydrophobic | mdpi.com |

| Valine-370 (V370) | Hydrophobic | mdpi.com |

| Leucine-372 (L372) | Hydrophobic | mdpi.com |

| Leucine-477 (L477) | Hydrophobic | mdpi.com |

Elucidation of Structural Determinants in Formestane-Aromatase Complex Formation

The structural features of both formestane and the aromatase active site are critical for their interaction. Formestane's androstenedione-like structure allows it to fit specifically into the androgen-specific cleft of the enzyme. mdpi.comwikipedia.org The orientation of formestane within the active site is such that its β-face is positioned towards the heme group, with the C19 carbon atom in close proximity to the iron atom of the heme. researchgate.net

The presence of a hydroxyl group at the C-4 position of formestane is a key structural determinant. nih.gov This hydrophilic group can improve the interaction with the active site, which contains polar amino acids. wikipedia.org The interaction with Aspartate-309, a critical residue for the catalytic activity of aromatase, is particularly important. researchgate.net It has been proposed that the catalytic mechanism involves a charge relay system including D309. oup.com The binding of formestane and its subsequent conversion to a reactive intermediate leads to the covalent modification and irreversible inactivation of the enzyme. caldic.comnih.gov

Impact of Formestane on the Aromatase Catalytic Cycle

Formestane, a steroidal aromatase inhibitor, exerts its effect by interfering with the catalytic cycle of the aromatase enzyme, a member of the cytochrome P450 superfamily. nih.gov This enzyme is responsible for the final and rate-limiting step in estrogen biosynthesis, the conversion of androgens to estrogens. aacrjournals.orgwikipedia.org The mechanism of action of formestane is characterized by its role as a "suicide inhibitor," which involves its conversion into a reactive intermediate that binds irreversibly to the enzyme, leading to its inactivation. nih.govpatsnap.com

The process begins with formestane, an analogue of the natural substrate androstenedione, competing for the active site of the aromatase enzyme. nih.govwikipedia.org Once bound, formestane is subjected to the enzyme's catalytic machinery. Instead of being converted into an estrogen, it is transformed into a reactive intermediate that forms a covalent bond with the enzyme, permanently deactivating it. nih.govpatsnap.com This irreversible binding means that the restoration of aromatase activity requires the synthesis of new enzyme molecules. patsnap.comcaldic.com This mechanism of irreversible inhibition contributes to the long-lasting effectiveness of formestane. nih.gov

Molecular docking studies have provided insights into the interactions between formestane and the aromatase enzyme. These studies reveal that formestane engages in both hydrophobic interactions and hydrogen bonding with key amino acid residues within the enzyme's active site, such as M374 and D309. mdpi.com These interactions are crucial for its binding and subsequent inactivation of the enzyme.

Comparative Enzymology of Formestane with Other Steroidal Aromatase Inhibitors

Formestane is classified as a second-generation, type 1 steroidal aromatase inhibitor. taylorandfrancis.commedscape.org This class of inhibitors is distinguished by their steroidal structure, which mimics the natural substrate, and their mechanism of irreversible inactivation. taylorandfrancis.compatsnap.com A comparison with other steroidal aromatase inhibitors, particularly the third-generation inhibitor exemestane, highlights both similarities and differences in their enzymology.

Both formestane and exemestane are recognized as irreversible or "suicide" inhibitors of aromatase. taylorandfrancis.comnih.gov They share a common mechanism of binding to the enzyme's active site and undergoing a catalytic conversion that leads to permanent inactivation. nih.govmdpi.com This contrasts with non-steroidal inhibitors, which bind reversibly to the enzyme. nih.govresearchgate.net

However, there are notable differences in their potency and clinical effectiveness. Exemestane is considered to be a more potent inhibitor of aromatase than formestane. caldic.commedscape.org Studies have shown that exemestane can achieve a greater degree of estrogen suppression compared to formestane. For instance, exemestane has been reported to inhibit aromatase action by over 90%, whereas formestane achieves around 80-85% inhibition. caldic.combioscientifica.com This difference in potency is also reflected in their respective IC₅₀ values, which measure the concentration of an inhibitor required to reduce enzyme activity by half. While some comparative experiments have shown similar IC₅₀ values for formestane and exemestane, other data suggests exemestane is more potent. caldic.comnih.gov

The structural differences between these molecules likely account for their varying potencies. For example, the presence of a methylidene group at the C6 position in exemestane is thought to allow for a tighter and stronger interaction with the enzyme compared to formestane. mdpi.com

The following table provides a comparative overview of the enzymatic properties of formestane and other steroidal aromatase inhibitors.

| Characteristic | Formestane | Exemestane |

| Inhibitor Type | Steroidal, Irreversible (Suicide) nih.govnih.gov | Steroidal, Irreversible (Suicide) mdpi.comnih.gov |

| Generation | Second caldic.comtaylorandfrancis.com | Third caldic.com |

| Mechanism | Competes with androstenedione, forms a covalent bond with the enzyme after activation. nih.govpatsnap.com | Similar to formestane, it is catalytically converted to a reactive species that inactivates the enzyme. mdpi.com |

| Potency | Less potent than third-generation inhibitors. caldic.commedscape.org | More potent than formestane. caldic.commedscape.org |

| Estrogen Suppression | Approximately 80-85% caldic.combioscientifica.com | >90% caldic.com |

Biochemical Pathways and Cellular Regulation Modulated by Formestaqne in Research Models

Role of Aromatase within Steroid Biosynthesis Pathways

Aromatase, also known as estrogen synthetase, is a crucial enzyme in the biosynthesis of estrogens. wikipedia.org It is a member of the cytochrome P450 superfamily, officially designated as CYP19A1. wikipedia.orgphysiology.org This enzyme is located in the endoplasmic reticulum of estrogen-producing cells. nih.gov The primary function of aromatase is to catalyze the final, rate-limiting step in estrogen production, which involves the conversion of androgens into estrogens. nih.govinnovareacademics.inbioscientifica.com

Specifically, aromatase facilitates the aromatization of the A-ring of androgens. nih.govnih.gov This process transforms androstenedione (B190577) into estrone (B1671321) and testosterone (B1683101) into estradiol (B170435). wikipedia.orgnih.gov The reaction involves three successive hydroxylations of the androgen's 19-methyl group, leading to the elimination of the methyl group and the formation of the characteristic aromatic A-ring of estrogens. wikipedia.orgnih.gov

Aromatase is expressed in numerous tissues, including the gonads, brain, adipose tissue, placenta, bone, and skin. wikipedia.orgbioscientifica.com Its expression is regulated by tissue-specific promoters, which are in turn controlled by various factors like hormones and cytokines. wikipedia.orgnih.gov For instance, in the ovaries, its expression is regulated by follicle-stimulating hormone (FSH) through a cAMP-dependent pathway. bioscientifica.comnih.gov In postmenopausal women, adipose tissue becomes a primary site of estrogen synthesis via aromatase activity. physiology.orgbioscientifica.com The enzyme's role is fundamental in maintaining the balance between androgens and estrogens, which is critical for normal physiological functions in both sexes. nih.govnih.gov

Influence of Formestane (B1683765) on Endogenous Steroidogenesis in In Vitro Systems

Formestane, a structural analog of androstenedione, functions as a selective, irreversible inhibitor of the aromatase enzyme. bioscientifica.compatsnap.comwikipedia.org In research models, it is classified as a Type I, steroidal inhibitor. bioscientifica.comtaylorandfrancis.com Its mechanism of action involves acting as a "suicide inhibitor" or mechanism-based inactivator. patsnap.comnih.gov Formestane binds to the active site of aromatase and is processed by the enzyme into a reactive intermediate that binds covalently and permanently to the enzyme, leading to its irreversible inactivation. nih.govaacrjournals.org This prevents the enzyme from converting its natural androgen substrates into estrogens, thereby effectively suppressing estrogen biosynthesis. patsnap.com

In vitro studies using various cell lines have demonstrated the impact of formestane on steroidogenesis and cell proliferation. In studies involving breast cancer cell lines, formestane is used to confirm the specificity of aromatase activity assays. nih.gov For example, in Hs578t breast cancer cells, formestane was used to verify the specificity of the aromatization reaction. nih.gov In long-term estrogen-deprived MCF-7Ca breast cancer cells that had developed resistance, formestane at a concentration of 100 nmol/L was found to be ineffective at inhibiting growth on its own, highlighting the development of alternative signaling pathways in these resistant cells. aacrjournals.org However, in testosterone-treated CD44+/CD24low breast cancer cells, 70 nM formestane was shown to inhibit cell growth by approximately 25%. nih.gov

The primary effect of formestane in these in vitro systems is the significant reduction of local estrogen production by blocking the aromatase-mediated conversion of androgens.

Table 1: Effect of Formestane on Cell Growth in In Vitro Models

| Cell Line | Treatment Conditions | Observed Effect | Reference |

|---|---|---|---|

| CD44+/CD24low Breast Cancer Cells | 70 nM Formestane + 100 nM Testosterone | ~25% decrease in cell growth | nih.gov |

| UMB-1Ca (Long-term estrogen-deprived MCF-7Ca) | 100 nmol/L Formestane | Ineffective at inhibiting growth | aacrjournals.org |

Regulation of Gene Expression Associated with Aromatase Activity in Response to Formestane in Preclinical Contexts

Beyond direct enzyme inactivation, formestane has been shown to regulate the expression of the gene encoding aromatase, CYP19A1, in preclinical models. Increased aromatase activity in pathological conditions, such as in breast cancer tissue, often results from increased CYP19A1 gene expression, which can be driven by alternative promoters. innovareacademics.innih.gov

Table 2: Effect of Formestane on Aromatase (CYP19A1) Gene Expression

| Model System | Treatment | Effect on CYP19A1 mRNA Expression | Reference |

|---|---|---|---|

| CD44+/CD24low Breast Cancer Cells | Formestane | 50-60% reduction | nih.gov |

| CD44+/CD24low Breast Cancer Cells | Formestane + Herceptin | 85-90% reduction | nih.gov |

Investigation of Cross-Talk with Other Intracellular Signaling Pathways in Preclinical Models

The cellular response to formestane is influenced by its interaction with other key intracellular signaling pathways. Preclinical studies have revealed significant cross-talk, particularly with growth factor receptor pathways like the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer. aacrjournals.orgnih.govresearchgate.net

In a preclinical model using DMBA-induced rat mammary tumors, the antitumor activity of formestane was found to involve comprehensive signals, including the PI3K-Akt signaling pathway. nih.govresearchgate.netnih.gov This suggests that formestane's effects are not solely confined to steroid synthesis but also intersect with major cell survival and proliferation cascades. nih.gov

Further evidence of this cross-talk comes from in vitro models of acquired resistance to endocrine therapy. In breast cancer cells adapted to long-term estrogen deprivation (UMB-1Ca cells), resistance to formestane was associated with the upregulation of growth factor signaling. aacrjournals.org These cells were insensitive to formestane alone. However, when the PI3K/Akt pathway was inhibited using wortmannin (B1684655), the cells' sensitivity to the growth-inhibitory effects of formestane was restored. aacrjournals.org This demonstrates that activation of the PI3K/Akt pathway can serve as an escape mechanism from aromatase inhibition, and that dual targeting of both pathways may be necessary to overcome resistance. aacrjournals.org

Cross-talk has also been observed with the HER2 (human epidermal growth factor receptor 2) pathway. In a study on CD44+/CD24low cells, combining formestane with herceptin, a HER2-targeted antibody, resulted in a significantly greater inhibition of cell growth (50%) and CYP19A1 mRNA expression (85-90%) than either agent alone. nih.gov This synergistic effect suggests that signaling from the HER2 pathway can modulate the expression and activity of aromatase, and that co-inhibition is a viable research strategy. nih.gov While the MAPK pathway is another critical growth signaling cascade, its involvement in formestane resistance appears to be context-dependent, as one study on estrogen-deprived cells found it was not a primary driver of adaptation. aacrjournals.org

Table 3: Summary of Investigated Pathway Cross-Talk with Formestane Action

| Interacting Pathway | Model System | Key Finding | Reference |

|---|---|---|---|

| PI3K/Akt | DMBA-induced rat mammary tumors | Formestane's antitumor activity involves the PI3K-Akt pathway. | nih.govresearchgate.net |

| PI3K/Akt | UMB-1Ca (resistant breast cancer cells) | Inhibition of PI3K/Akt with wortmannin restored sensitivity to formestane. | aacrjournals.org |

| HER2/RTK | CD44+/CD24low breast cancer cells | Combined inhibition with herceptin enhanced formestane's effect on cell growth and aromatase gene expression. | nih.gov |

Preclinical Research Models and Methodologies for Formestaqne Studies

In Vitro Cellular Models for Aromatase Inhibition Studies

In vitro models are fundamental in the initial stages of drug discovery and mechanistic studies, providing a controlled environment to investigate the direct effects of compounds on cells and enzymes.

Establishment and Characterization of Cell Culture Systems for Aromatase Expression and Activity Assays

The development of robust cell culture systems that express aromatase has been crucial for studying Formestane's inhibitory effects. A commonly used model involves human breast cancer cell lines, such as MCF-7, which have been genetically modified to overexpress the human aromatase gene (MCF-7Ca). aacrjournals.org These cells provide a relevant system for studying aromatase inhibitors as they mimic the condition of some breast cancers where aromatase is present. nih.gov Another valuable cell line is the KGN, a human ovarian granulosa-like tumor cell line, which naturally possesses high aromatase activity. oup.com This cell line is particularly useful because it does not synthesize androgens or estrogens on its own, allowing for a clear assessment of aromatase activity by adding a substrate like androstenedione (B190577) and measuring the production of estrone (B1671321). oup.com

Characterization of these cell culture systems often involves confirming the expression and activity of the aromatase enzyme. This can be achieved through various assays, including measuring the conversion of a radiolabeled androgen substrate to estrogen, or by using ELISA to quantify the amount of estrogen produced. oup.comaltex.org

A variety of cell lines have been instrumental in Formestane (B1683765) research. Below is a table summarizing some of the key cell lines and their applications.

| Cell Line | Description | Application in Formestane Research |

| MCF-7 | Human breast adenocarcinoma cell line, estrogen receptor-positive. mdpi.comnih.gov | Used to study the effects of Formestane on estrogen-dependent cell growth and to develop models of acquired resistance. mdpi.comnih.gov |

| MCF-7Ca | MCF-7 cells stably transfected with the human aromatase gene. aacrjournals.org | A key model for evaluating the efficacy of aromatase inhibitors like Formestane in a setting that mimics intratumoral estrogen production. aacrjournals.orgaacrjournals.org |

| T47D | Human breast cancer cell line expressing estrogen and progesterone (B1679170) receptors. nih.gov | Employed in studies of hormone-dependent breast cancer and the development of resistance to endocrine therapies. nih.govnih.gov |

| KGN | Human ovarian granulosa-like tumor cell line with high endogenous aromatase activity. oup.com | Utilized for non-radioactive assays of aromatase activity and for screening potential aromatase inhibitors. oup.com |

| JEG-3 and JAr | Human choriocarcinoma cell lines. oup.com | Used in cell-based assays to determine aromatase activity by measuring the release of tritiated water from a radiolabeled substrate. oup.com |

Mechanistic Studies of Formestane in Isolated Enzyme Preparations

To understand the direct interaction between Formestane and the aromatase enzyme, researchers utilize isolated enzyme preparations. Human placental microsomes are a rich and readily available source of aromatase and have been extensively used for the initial biological evaluation of potential aromatase inhibitors. epa.gov These preparations allow for detailed kinetic studies to determine the nature of the inhibition.

Formestane has been identified as a competitive and irreversible, mechanism-based inhibitor of aromatase. nih.gov This means it competes with the natural substrate (androgens) for the active site of the enzyme and, once bound, forms a covalent bond, leading to time-dependent inactivation of the enzyme. nih.govresearchgate.netpatsnap.com This "suicide inhibition" mechanism results in a long-lasting effect. patsnap.com

Effects of Formestane on Cellular Metabolism in Defined Cell Lines

Studies have also explored the impact of Formestane on the cell cycle. For instance, in combination with certain metalloestrogens, Formestane did not cause statistically significant changes in the cell cycle distribution of MCF-7 and MCF-7/DOX breast cancer cell lines. mdpi.com

In Vivo Animal Models for Aromatase Inhibition Research

While in vitro studies provide valuable mechanistic insights, in vivo animal models are essential for understanding the systemic effects of a drug and its therapeutic potential in a whole organism. quantics.co.uk

Selection and Characterization of Relevant Animal Models for Mechanistic Investigation

The selection of an appropriate animal model is critical for the relevance of preclinical findings. nih.govnih.gov For Formestane research, several models have been employed:

Nude Mice with Aromatase-Transfected MCF-7 Xenografts: This is a widely used model that mimics the postmenopausal breast cancer condition where estrogen is produced locally within the tumor. nih.govaacrjournals.org Ovariectomized nude mice are implanted with MCF-7Ca cells, which then form tumors whose growth is dependent on the conversion of androgens to estrogens by the aromatase enzyme. aacrjournals.org This model has been instrumental in evaluating the in vivo efficacy of Formestane and other aromatase inhibitors. aacrjournals.orgaacrjournals.org

Chemically-Induced Mammary Carcinoma in Rats: The 7,12-dimethylbenz[a]anthracene (B13559) (DMBA)-induced rat mammary cancer model is another established in vivo system for studying breast cancer. nih.govfrontiersin.org Studies have shown that Formestane can significantly shrink these tumors. frontiersin.org

PMSG-Primed Immature Rats: This model is also utilized in the preclinical evaluation of aromatase inhibitors. nih.gov

The characterization of these models involves monitoring tumor growth, measuring hormone levels, and assessing the expression of relevant biomarkers. aacrjournals.orgaacrjournals.org

Methodologies for Assessing Aromatase Activity and Formestane Impact in Animal Tissues

Assessing the in vivo impact of Formestane requires reliable methods to measure aromatase activity and its downstream effects in animal tissues.

One common method is the product isolation technique , which involves administering a substrate like androstenedione or testosterone (B1683101), and then isolating and measuring the amount of estrogen formed in the tissue. epa.gov A more specific assay has been developed that directly measures the final estrogen product, estradiol (B170435), after incubating tissue protein with testosterone. researchgate.netnih.gov This method has been shown to be effective in detecting both aromatase inhibition and induction in rat ovary samples. researchgate.netnih.gov

Another approach is the radiometric method , which often uses a tritiated androgen substrate. epa.gov The release of tritiated water is measured as an indicator of enzyme activity. nih.gov However, this method can be less specific in tissue-based investigations as other enzymes can also produce tritiated water. nih.gov

The following table summarizes key findings from in vivo studies of Formestane.

| Animal Model | Key Findings |

| Nude mice with MCF-7Ca xenografts | Formestane effectively inhibits tumor growth. aacrjournals.orgaacrjournals.org Tumors that develop resistance to the non-steroidal aromatase inhibitor letrozole (B1683767) can still be sensitive to letrozole but not to Formestane. aacrjournals.org |

| DMBA-induced rat mammary carcinoma | Formestane markedly shrinks mammary tumors. frontiersin.org A transdermal cream formulation of Formestane showed anti-tumor effects. frontiersin.org |

Histopathological and Molecular Correlates in Preclinical In Vivo Studies

In vivo studies have been instrumental in evaluating the efficacy and biological effects of formestane. A common and well-established model for this purpose is the 7,12-dimethylbenz[a]anthracene (DMBA)-induced mammary carcinoma in rats. nih.govresearchgate.net This model is particularly relevant for studying hormone-dependent breast cancer. nih.govtaylorandfrancis.com

Histopathological Findings:

Histopathological analysis of tumor tissues from animal models treated with formestane has revealed significant changes. Studies using DMBA-induced rat mammary cancer models showed that a transdermal cream formulation of formestane substantially reduced the total quantity, size, and volume of tumors, an effect consistent with its injectable formulation. researchgate.net The histopathological examination involves staining tissue sections, typically with hematoxylin (B73222) and eosin (B541160) (H&E), to observe microscopic changes in organ and tumor structure. researchgate.net In one study, this analysis was used to detect any potential microscopic damage caused by a formestane cream, with no notable adverse effects observed on the internal organs of Bama minipigs. researchgate.net

Molecular Correlates:

At the molecular level, research has focused on the impact of formestane on gene expression and cellular pathways. Transcriptome analysis through RNA sequencing has been a key methodology. researchgate.net Studies on DMBA-induced rat tumors revealed that formestane's antitumor activity involves complex signaling pathways, including the PI3K-Akt signaling pathway, focal adhesion, and extracellular matrix (ECM)-receptor interactions. researchgate.net

A significant finding is the ability of formestane to modulate the tumor immune microenvironment. Both cream and injection formulations of formestane were observed to enhance the infiltration of immune cells, such as CD8+ T cells, B cells, natural killer cells, and macrophages, into the tumor tissue. researchgate.net This suggests that the antitumor effects of formestane are at least partially dependent on these immune cells. researchgate.net

Furthermore, in studies combining formestane with other therapeutic agents like herceptin, molecular analysis showed a suppression of mRNA expression of aromatase (CYP19) and HER2. nih.gov This was accompanied by a decrease in cyclin D1 expression, a key regulator of cell cycle progression. nih.gov

Table 1: Summary of Histopathological and Molecular Findings in Preclinical In Vivo Studies of Formestane

| Model | Key Histopathological Findings | Key Molecular Correlates | Reference |

| DMBA-induced rat mammary carcinoma | Reduction in tumor quantity, size, and volume. | Downregulation of PI3K-Akt pathway, focal adhesion, and ECM-receptor interaction pathways. | researchgate.net |

| DMBA-induced rat mammary carcinoma | Enhanced infiltration of CD8+ T cells, B cells, NK cells, and macrophages into the tumor. | Modulation of the tumor immune microenvironment. | researchgate.net |

| Bama minipig | No significant microscopic damage to major organs. | N/A | researchgate.net |

| Co-cultures of epithelial-stromal breast cancer cells | N/A | Suppression of aromatase (CYP19) and HER2 mRNA expression; decreased cyclin D1 expression (in combination with herceptin). | nih.gov |

Organotypic and Tissue Culture Systems for Formestane Research

Organotypic and tissue culture systems provide a valuable bridge between in vivo studies and traditional 2D cell culture. quantics.co.ukuni-leipzig.de These models allow for the study of cellular interactions in a more physiologically relevant three-dimensional environment. biocompare.comnih.gov

Organotypic Cultures:

Organotypic slice cultures, which preserve the tissue architecture and cell-cell interactions, are particularly useful for studying the effects of drugs in a context that closely mimics the in vivo situation. uni-leipzig.denih.gov For instance, the culture of mouse calvarial bones has been used to study the effects of formestane. googleapis.com This type of model allows for the investigation of complex biological processes that cannot be replicated in simpler cell culture systems. uni-leipzig.de

Tissue and Cell Culture Systems:

In vitro studies using breast cancer cell lines, such as MCF-7 (an estrogen-dependent line), are fundamental in formestane research. mdpi.com These models are used to assess cytotoxicity, effects on the cell cycle, and the induction of apoptosis. mdpi.com

Co-culture systems, which involve growing different cell types together, are particularly insightful for studying the interactions between cancer cells and the surrounding stroma. researchgate.netresearchgate.net For example, co-cultures of epithelial and stromal breast cancer cells have been used to investigate the growth inhibitory effects of formestane. researchgate.netresearchgate.net These studies have highlighted the importance of epithelial-stromal interactions, where adipose fibroblasts surrounding carcinoma cells express aromatase, contributing to local estrogen production. researchgate.netresearchgate.net

Research using co-cultures has demonstrated that the growth inhibitory effect of formestane can be enhanced when combined with other targeted therapies. researchgate.netresearchgate.net For instance, in co-cultures of epithelial-mesenchymal breast cancer cells, the combination of formestane and herceptin resulted in a significantly greater growth inhibition compared to either drug alone. nih.gov This effect was linked to the inhibition of aromatase activity within the stromal component. researchgate.netresearchgate.net

Furthermore, studies on sorted cell populations, such as CD44+/CD24low cells, which are considered to have cancer stem cell-like properties, have provided deeper insights. In these specific cell populations, the combination of formestane and herceptin was shown to be highly effective in inhibiting growth. nih.gov

Table 2: Key Findings from Organotypic and Tissue Culture Studies of Formestane

| Model System | Key Findings | Reference |

| MCF-7 breast cancer cell line | Dose-dependent induction of apoptosis. | mdpi.com |

| Co-cultures of epithelial-stromal breast cancer cells | Formestane inhibits growth, an effect enhanced in combination with herceptin, by targeting stromal aromatase activity. | nih.govresearchgate.netresearchgate.net |

| CD44+/CD24low sorted breast cancer cells | Combination of formestane and herceptin leads to significant growth inhibition. | nih.gov |

| Mouse calvarial bone organotypic culture | Used to study the effects of formestane on bone tissue. | googleapis.com |

Computational and Theoretical Chemistry Approaches to Formestaqne

Molecular Docking and Ligand-Protein Interaction Modeling for Formestane (B1683765)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. For formestane, docking studies have been crucial in visualizing and understanding its interaction with the active site of its target enzyme, aromatase (cytochrome P450 19A1). nih.govoup.com

These models reveal that formestane, a steroidal inhibitor, mimics the natural substrate androstenedione (B190577), allowing it to fit within the enzyme's active site. nih.gov The binding is stabilized by a network of interactions with specific amino acid residues. Research has identified several key residues that contribute to the binding and orientation of formestane within the aromatase active site. nih.govoup.comnih.gov These interactions are primarily hydrophobic and polar in nature. For instance, the 17-keto oxygen of formestane is often shown forming a hydrogen bond with the backbone amine of Met374. oup.comresearchgate.net Additionally, interactions with Asp309 are considered critical, as they may disrupt the proton relay network necessary for the aromatization process. researchgate.net

The binding pocket is comprised of a variety of amino acid types that collectively stabilize the formestane molecule. nih.govnih.gov These computational models provide a static but detailed snapshot of the ligand-protein complex, forming the basis for more complex simulations and for rational drug design.

| Interacting Amino Acid Residue | Interaction Type/Role | Reference |

|---|---|---|

| Met374 | Hydrogen bond with 17-keto oxygen | oup.comresearchgate.net |

| Asp309 | Hydrogen bond; potential disruption of proton relay | nih.govresearchgate.net |

| Arg115 | Stabilizing interaction (basic residue) | oup.comnih.gov |

| Thr310 | Stabilizing interaction (polar residue) | nih.govoup.comnih.gov |

| Ala306 | Stabilizing interaction (non-polar residue) | nih.govoup.comnih.gov |

| Ser478 | Stabilizing interaction (polar residue) | nih.govoup.com |

| Phe134, Phe221, Trp224 | Hydrophobic/Aromatic interactions | nih.govnih.gov |

| Ile133, Val370, Leu477 | Hydrophobic/Non-polar interactions | nih.govoup.comnih.gov |

Molecular Dynamics Simulations of Formestane-Aromatase Complexes

While molecular docking provides a static image, molecular dynamics (MD) simulations offer a dynamic view of the formestane-aromatase complex, simulating its movement and conformational changes over time. nih.govnih.gov These simulations place the docked complex in a simulated physiological environment (including water and a lipid bilayer model) and apply the laws of physics to track the motions of every atom. nih.gov

MD simulations are used to assess the stability of the docked pose. A stable interaction is often characterized by a low root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. researchgate.net For formestane, these simulations can confirm that the key interactions identified in docking studies, such as hydrogen bonds with Met374 and Asp309, are maintained over time, indicating a stable binding mode. researchgate.net

Furthermore, MD simulations are employed to calculate binding free energies using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA). researchgate.netplos.org This calculation provides a more accurate estimation of the binding affinity than docking scores alone. By analyzing the trajectory of the simulation, researchers can identify flexible regions of the protein, observe how water molecules mediate interactions, and gain a deeper understanding of the factors contributing to the irreversible "suicide inhibition" mechanism of formestane. patsnap.comnih.gov

Quantum Chemical Calculations of Formestane Reactivity and Binding Energetics

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a highly detailed description of the electronic structure of molecules. mdpi.com These methods can be applied to formestane to understand its intrinsic chemical reactivity and to calculate the energetics of its binding to aromatase with high accuracy. scienceopen.comnih.gov

For formestane, which acts as an irreversible inhibitor, quantum chemical calculations are particularly useful for studying the reaction mechanism that leads to the permanent inactivation of the aromatase enzyme. nih.gov As a substrate analogue, formestane is processed by the enzyme, leading to the formation of a reactive intermediate that covalently bonds to the active site. nih.govtaylorandfrancis.com Quantum mechanics can model the transition states of this enzymatic reaction, helping to elucidate the specific steps involved and the associated energy barriers. rsc.org

These calculations can also determine properties like the electrostatic potential surface of formestane, revealing electron-rich and electron-poor regions that are key to its interaction with the protein and the heme group within the aromatase active site. By calculating the energy difference between the bound and unbound states, quantum methods can provide a precise measure of the binding energy, complementing the results from molecular mechanics-based approaches. rsc.org

In Silico Prediction of Formestane's Metabolic Fate in Non-Human Biological Systems

In silico methods are increasingly used to predict how a drug will be metabolized by biological systems, which can reduce the need for extensive animal testing in early research phases. news-medical.netbohrium.com These predictive models use databases of known metabolic reactions and algorithms to identify potential sites of metabolism on a drug molecule and predict the resulting metabolites. news-medical.net

Studies on the metabolism of formestane in horses have provided valuable data for understanding its biotransformation in a non-human system. nih.gov In vitro studies using homogenized horse liver and in vivo administration have identified several metabolites. nih.gov The primary metabolite for detection purposes was found to be 4-hydroxytestosterone (B1222710) (M1), which is formed through the reduction of formestane's 17-keto group. nih.gov Other identified metabolites involve further reductions and hydroxylations at various positions on the steroid core. nih.gov

Computational systems can model these transformations, for example, by predicting the likelihood of reactions catalyzed by cytochrome P450 enzymes or other metabolic enzymes. news-medical.net These predictions help in identifying which metabolites should be targeted in analytical screening for doping control in equine sports or for understanding species-specific differences in drug metabolism. nih.gov

| Metabolite ID | Chemical Name/Description | Reference |

|---|---|---|

| M1 | 4-hydroxytestosterone | nih.gov |

| M2a | 3β,4α-dihydroxy-5β-androstan-17-one | nih.gov |

| M2b | 3β,4β-dihydroxy-5β-androstan-17-one | nih.gov |

| M2c | 3β,4α-dihydroxy-5α-androstan-17-one | nih.gov |

| M2d | 3α,4α-dihydroxy-5α-androstan-17-one | nih.gov |

| M3a | androst-4-ene-3α,4,17β-triol | nih.gov |

| M3b | androst-4-ene-3β,4,17β-triol | nih.gov |

| M4 | 5β-androstane-3β,4β,17β-triol | nih.gov |

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Studies for Formestane Derivatives

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) studies are computational approaches that correlate the chemical structure of a series of compounds with their biological activity. oup.com These methods are essential for drug discovery, as they help identify the key molecular features responsible for a drug's potency and can guide the design of new analogues with improved properties. nih.govnih.gov

For steroidal aromatase inhibitors like formestane, QSAR models have been developed to understand what makes a good inhibitor. oup.comnih.gov In a typical QSAR study, a set of formestane derivatives with known aromatase inhibitory activities is analyzed. Various molecular descriptors—numerical values that encode different aspects of a molecule's structure, such as its size, shape, electronic properties, and topology—are calculated for each derivative. oup.comnih.gov

Analytical Methodologies for Formestaqne Research

Chromatographic Techniques for Formestane (B1683765) Analysis

Chromatography is a fundamental technique for separating formestane from complex matrices and from its structurally similar metabolites and isomers. Both high-performance liquid chromatography and gas chromatography are extensively used.

High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analysis of formestane, often coupled with other detection methods like mass spectrometry (LC-MS) or used as a purification step for subsequent analyses such as isotope ratio mass spectrometry (IRMS). wada-ama.orgresearchgate.netunifi.itnih.gov The development of a robust HPLC method is essential for achieving the necessary purity of extracts, especially when dealing with low concentration levels. wada-ama.orgalliedacademies.org For instance, IRMS methods for formestane may require two consecutive HPLC purifications to obtain extracts of adequate purity for analysis. wada-ama.orgresearchgate.netnih.gov

Method development for formestane and similar steroids typically involves optimizing the separation on a C18 column. nih.govnih.govpensoft.net The mobile phase is often a gradient or isocratic mixture of an aqueous component (like water with a formic acid modifier) and an organic solvent such as acetonitrile (B52724) or methanol. alliedacademies.orgnih.govnih.gov

Validation of the developed HPLC method is performed according to guidelines from the International Council for Harmonisation (ICH) to ensure its suitability for the intended purpose. nih.govpensoft.net Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is confirmed by comparing the chromatograms of blank samples with those of the analyte. nih.govpensoft.net

Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. For example, a linear range of 5–110 μg/mL has been demonstrated for similar compounds. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often expressed as a percentage recovery, with acceptable limits typically between 90-110%. nih.govpensoft.net

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually evaluated at both intra-day and inter-day levels. nih.govnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. nih.govnih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. nih.gov

| Parameter | Typical Conditions & Findings | Reference |

|---|---|---|

| Column | Reverse Phase C18 (e.g., 150 × 4.6 mm, 5 µm) | nih.govnih.govpensoft.net |

| Mobile Phase | Acetonitrile and/or Methanol with an aqueous buffer (e.g., water with 0.1% formic acid) | alliedacademies.orgnih.govnih.gov |

| Detection | UV detection (e.g., 243-256 nm for simultaneous detection of multiple compounds) | nih.gov |

| Flow Rate | Typically 0.8-1.0 mL/min | nih.govnih.gov |

| Linearity Range | Demonstrated in ranges like 5-110 µg/mL for related analytes | nih.gov |

| Accuracy (% Recovery) | Within 99.8% to 100.4% for related methods | pensoft.net |

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS and GC-MS/MS), is a primary analytical tool for the detection and characterization of formestane and its metabolites. alliedacademies.orguniroma1.itresearchgate.net This technique is widely used in anti-doping analysis. researchgate.netuniroma1.itresearchgate.net Due to the low volatility of steroids, a derivatization step, commonly silylation using agents like BSTFA, is often required to improve their chromatographic properties. fda.govresearchgate.net

GC methods are optimized to separate formestane from its isomers and other endogenous steroids. researchgate.netfu-berlin.de An example of a GC temperature program involves an initial temperature of 185°C, which is then ramped up in stages to a final temperature of 310°C. uniroma1.it The analysis is typically performed on capillary columns like those compliant with USP G27, G36, and G41 standards. uniroma1.itfda.gov

Validation of GC methods includes establishing linearity over a specific concentration range, for instance, from 5 to 500 ng/mL, and evaluating precision through repeated analysis of spiked samples. uniroma1.it The identity of a compound is confirmed if its retention time and mass spectrum match those of a reference standard within established limits. fda.gov

| Parameter | Typical Conditions & Findings | Reference |

|---|---|---|

| Instrumentation | Gas chromatograph coupled to a single quadrupole or tandem mass spectrometer (GC-MS, GC-MS/MS) | uniroma1.itresearchgate.net |

| Derivatization | Silylation (e.g., with BSTFA and pyridine) | fda.govresearchgate.net |

| Column | Agilent HP-5MS (or similar) | uniroma1.it |

| Carrier Gas | Helium at a flow rate of ~0.8 mL/min | uniroma1.it |

| Temperature Program | Initial temp 185°C, ramped to 310°C | uniroma1.it |

| Injection Mode | Split (e.g., 1:10) | uniroma1.it |

| Linearity Range | 5 to 500 ng/mL | uniroma1.it |

Spectroscopic Characterization of Formestane and its Metabolites in Research Samples (excluding human metabolites)

Spectroscopic techniques are indispensable for the structural elucidation, identification, and quantification of formestane and its related compounds in research settings.

Mass spectrometry, especially when linked to a chromatographic separation system like GC or LC, is the definitive technique for identifying and quantifying formestane. alliedacademies.orguniroma1.itresearchgate.net Techniques range from single quadrupole mass spectrometry (GC-MS) to the more selective and sensitive tandem mass spectrometry (GC-MS/MS). nih.govuniroma1.it High-resolution mass spectrometry (HRMS) is also employed to determine the elemental composition of the molecule and its fragments. researchgate.netacs.org

In electron ionization mass spectrometry (EI-MS) following GC separation, formestane and its isomers produce characteristic fragmentation patterns. researchgate.netfu-berlin.de Distinguishing between different hydroxy isomers is a key analytical challenge. researchgate.netnih.gov Research has identified subclass-specific fragment ions and selective MS/MS transitions that can discriminate formestane from its isomers. researchgate.netnih.gov For example, the transition of the precursor ion at m/z 503 to the product ion at m/z 269 has been identified as selective for the trimethylsilyl (B98337) (TMS) derivative of formestane. researchgate.netnih.gov Other indicative ions for 2- and 4-hydroxy compounds include m/z 415, 356, 341, 313, 269, and 267. researchgate.netnih.gov

Isotope Ratio Mass Spectrometry (IRMS) is a specialized MS technique used to determine the origin (endogenous or exogenous) of formestane by measuring its carbon isotope ratio. wada-ama.orguniroma1.itresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of formestane and its metabolites synthesized or isolated in a laboratory setting. acs.orgindustry.gov.au Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, allowing for unambiguous structure confirmation. acs.orgindustry.gov.au

For instance, in a study involving the bioconversion of formestane, the structure of a new metabolite, 11α,17β-dihydroxy-4-hydroxy-androst-4-en-3-one, was confirmed using 1D and 2D NMR techniques, including ¹H–¹H COSY, HMQC, and HMBC. acs.org These experiments revealed key correlations that established the positions of the hydroxyl groups. acs.org The identity of synthesized formestane reference material is also routinely confirmed by ¹H NMR spectroscopy. industry.gov.au

| Nucleus | Compound | Key Chemical Shifts (δ) in ppm | Reference |

|---|---|---|---|

| ¹³C NMR | Androst-3-ene-17β-ol (precursor) | 125.2 (C-3), 131.1 (C-4) | uc.pt |

| ¹H NMR | 3β,4β-Epoxy-5α-androstan-17β-ol acetate (B1210297) (related compound) | 2.69 (1H, d, 4β-H), 3.16 (1H, dd, 3β-H), 4.58 (1H, dd, 17α-H) | uc.pt |

| ¹H NMR | 11α,17β-dihydroxy-4-hydroxy-androst-4-en-3-one (metabolite) | 4.02 (H-11), 3.69 (H-17) | acs.org |

| ¹³C NMR | 11α,17β-dihydroxy-4-hydroxy-androst-4-en-3-one (metabolite) | 59.5 (C-9), 39.2 (C-10), 48.8 (C-12), 12.2 (C-18) | acs.org |

Ultraviolet-Visible (UV-Vis) spectroscopy is used for the basic characterization of formestane and as a detection method in other analytical techniques, such as HPLC. industry.gov.auaun.edu.egnih.gov The chromophore in the formestane molecule, an α,β-unsaturated ketone system, gives rise to a characteristic UV absorption maximum. For formestane, the UV max in 99.5% ethanol (B145695) is reported at 278 nm. drugfuture.com This property is exploited in HPLC systems equipped with a UV detector for quantification. industry.gov.au

Furthermore, UV-Vis spectroscopy has been employed in research to study the interaction of formestane with biological macromolecules like DNA, providing insights into its binding mechanisms. aun.edu.egnih.gov

Immunoassays and Biochemical Assays for Aromatase Activity Assessment in Presence of Formestane

The evaluation of aromatase activity in the presence of inhibitors like formestane is crucial for understanding its mechanism of action and potency. Various immunoassays and biochemical assays are employed for this purpose, ranging from cell-free systems using isolated enzymes to cell-based models.

Biochemical assays often utilize human placental microsomes, which are a rich source of aromatase, or recombinant human aromatase protein. oup.comepa.gov A widely used method is the radiometric assay, which quantifies the amount of ³H-water released during the enzymatic conversion of a radiolabeled substrate, typically [1β-³H]androstenedione, to estrogen. oup.comnih.gov Formestane is frequently used in these assays as a reference standard inhibitor to validate the assay and compare the potency of new compounds. epa.govresearchgate.net For instance, in an in vitro study using human placental microsomes, formestane demonstrated a 74.2% inhibition of aromatase at a concentration of 100 nM. nih.gov

Non-radioactive methods have also been developed to avoid the use of hazardous materials. One such method involves using a human ovarian granulosa-like tumor cell line (KGN) that possesses high aromatase activity. oup.com In this cell-based assay, aromatase activity is determined by measuring the production of estrone (B1671321) from the substrate androstenedione (B190577) via a specific enzyme-linked immunosorbent assay (ELISA). oup.com This approach confirmed the strong inhibitory effect of formestane on aromatase activity. oup.com

The choice of assay can influence the observed inhibitory concentrations (IC50 values). Studies have reported varying IC50 values for formestane depending on the specific experimental conditions, such as the enzyme source and substrate concentration. epa.govresearchgate.net For example, IC50 values for formestane have been reported to range from 30.0 to 50.0 nM in typical in vitro assays. epa.gov Another study comparing several inhibitors in particulate fractions of breast cancers found an approximate IC50 value of 30 nM for formestane. bioscientifica.com

Immunoassays are also used to measure the end-product of aromatase activity, namely estrogens, in biological fluids like plasma. bioscientifica.com The reduction in estrogen levels following the administration of an inhibitor serves as an indirect measure of aromatase inhibition. However, the utility of this approach can be limited by the low concentrations of unconjugated estrogens in certain populations and the sensitivity of the immunoassays. bioscientifica.com Importantly, for these measurements to be accurate, the inhibitor itself should not interfere with the immunoassay. Studies have confirmed that formestane does not produce any detectable cross-reactivity in certain estradiol (B170435) immunoassays, ensuring that the measured estrogen levels accurately reflect aromatase inhibition. nih.gov

Table 1: Reported Aromatase Inhibitory Activity of Formestane in Various Assay Systems

| Assay System | Substrate | Measured Inhibition | Reference |

|---|---|---|---|

| Human Placental Microsomes | [1β-3H]Androstenedione | 74.2% inhibition at 100 nM | nih.gov |

| Human Placental Microsomes | Androst-4-ene-3,17-dione | IC50 values typically 30.0 to 50.0 nM | epa.gov |

| Particulate Fractions from Breast Cancers | Not Specified | Approximate IC50 of 30 nM | bioscientifica.com |

| Human Aromatase-Expressing Yeast Microsomes | Androst-4-ene-4,17-dione | 63.7% inhibition at 0.6 mM | researchgate.net |

| Human Ovarian Granulosa-Like Tumor Cells (KGN) | Androstenedione | Confirmed strong inhibition (specific value not provided) | oup.com |

Optimization of Sample Preparation and Mitigation of Matrix Effects in Formestane Analysis in Diverse Research Matrices

The accurate quantification of formestane in diverse research matrices, such as urine and plasma, is critically dependent on robust sample preparation techniques and the effective mitigation of matrix effects. nih.govnih.gov Matrix effects, which are the alteration of analyte ionization efficiency by co-eluting endogenous components, can lead to signal suppression or enhancement, thereby compromising the accuracy and precision of analytical methods, particularly those using liquid chromatography-mass spectrometry (LC-MS). nih.goveijppr.com

For the analysis of formestane and its metabolites in urine, a common matrix in anti-doping research, sample preparation typically involves several key steps. uniroma1.itunil.ch Since formestane is often excreted in a conjugated form, an initial enzymatic hydrolysis step using β-glucuronidase is required to cleave the glucuronide moiety. uniroma1.it This is followed by an extraction step to isolate the analytes from the bulk matrix. Both liquid-liquid extraction (LLE) with solvents like t-butylmethyl ether and solid-phase extraction (SPE) are frequently employed. uniroma1.itresearchgate.net For analysis by gas chromatography-mass spectrometry (GC-MS), a derivatization step, commonly trimethylsilylation, is performed to increase the volatility and thermal stability of the analytes. uniroma1.itunil.ch

The complexity of biological matrices necessitates thorough cleanup to minimize interferences. researchgate.netx-mol.net This is especially critical for high-sensitivity applications like isotope ratio mass spectrometry (IRMS), which is used to distinguish between endogenous and exogenous formestane. researchgate.netnih.gov Advanced cleanup procedures, such as multi-dimensional high-performance liquid chromatography (HPLC) for fraction collection, have been developed. nih.govresearchgate.netwada-ama.org An online 2D/3D HPLC-FC method has been shown to be a rapid and uniform procedure capable of purifying formestane from urine, effectively reducing matrix effects and producing interference-free extracts suitable for GC-C-IRMS analysis. researchgate.netx-mol.net

Several general strategies can be implemented during method development to assess and mitigate matrix effects: nih.govresearchgate.net

Optimization of Chromatographic Separation: Adjusting the HPLC conditions (e.g., column chemistry, mobile phase composition, gradient) can separate the analyte of interest from interfering matrix components. eijppr.com

Improved Sample Cleanup: Employing more selective extraction techniques (e.g., SPE over protein precipitation) or multi-step cleanup protocols can significantly reduce matrix components in the final extract. nih.goveijppr.com

Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for effective compensation and more accurate quantification. nih.gov

Sample Dilution: Diluting the sample can reduce the concentration of interfering components, thereby minimizing their impact on analyte ionization. eijppr.com

Alternative Ionization Techniques: If significant matrix effects persist with electrospray ionization (ESI), switching to a different ionization source, such as atmospheric pressure chemical ionization (APCI), may be beneficial as it is often less susceptible to suppression or enhancement effects. nih.gov

These optimization strategies have been applied to develop robust methods for formestane detection in various matrices, including bovine and porcine urine, using techniques like ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). tandfonline.comtandfonline.com The careful evaluation and management of matrix effects are essential for developing reliable and accurate quantitative bioanalytical methods for formestane research. nih.govresearchgate.net

Table 2: Overview of Sample Preparation Methodologies for Formestane Analysis

| Matrix | Preparation Steps | Analytical Technique | Reference |

|---|---|---|---|

| Human Urine | Enzymatic Hydrolysis (β-glucuronidase), Liquid-Liquid Extraction (LLE), Trimethylsilylation (TMS) Derivatization | GC-MS/MS | uniroma1.it |

| Human Urine | Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), Enzymatic Hydrolysis, Acetylation, HPLC Purification | GC-C-IRMS | researchgate.net |

| Human Urine | Online 2D/3D HPLC Fraction Collection | GC-C-IRMS | researchgate.netx-mol.net |

| Bovine and Porcine Urine | Enzymatic Hydrolysis, LLE (t-butylmethyl ether) | UHPLC-MS/MS | tandfonline.com |

| Human Urine | Liquid-Liquid Extraction (LLE) only | LC-MS/MS | unil.ch |

Q & A

How can researchers design reproducible experimental protocols for synthesizing Formestaqne in controlled laboratory settings?

Answer:

- Methodological Framework : Begin by referencing established synthetic pathways for structurally analogous compounds, ensuring alignment with this compound’s functional groups. Use peer-reviewed protocols (e.g., from Beilstein Journal of Organic Chemistry) to outline reaction conditions (temperature, catalysts, solvents) and purification steps (crystallization, chromatography) .

- Validation : Include spectroscopic characterization (NMR, IR, mass spectrometry) to confirm chemical identity and purity. For novel intermediates, provide detailed spectral data in supplementary materials .

- Contradictions : Address discrepancies in yield optimization by testing variables like stoichiometry or reaction time. Use factorial design experiments to isolate critical factors .

What advanced analytical techniques resolve contradictions in this compound’s stability data under varying environmental conditions?

Answer:

- Comparative Analysis : Deploy hyphenated techniques (e.g., HPLC-MS) to track degradation products under thermal, oxidative, or photolytic stress. Cross-validate results with kinetic modeling to identify degradation pathways .

- Statistical Tools : Apply multivariate analysis (e.g., PCA) to differentiate between experimental noise and systemic instability trends. Reference Reviews in Analytical Chemistry for robust error quantification .

- Data Reconciliation : When conflicting stability profiles arise, verify instrument calibration and sample preparation consistency. Replicate experiments across independent labs to rule out methodological bias .

How should researchers distinguish between basic and advanced questions in this compound’s pharmacological mechanism studies?

Answer:

- Basic Questions : Focus on foundational aspects, such as:

- Advanced Questions : Probe mechanistic depth, such as:

- "How does this compound modulate apoptotic signaling pathways at the transcriptomic level?"

- Employ RNA-seq or CRISPR-Cas9 screens to map gene regulatory networks, citing Beilstein guidelines for data transparency .

- Evaluation Criteria : Use the FINERMAPS framework (Feasible, Interesting, Novel, Ethical, Relevant, Manageable, Appropriate, Potential Value, Systematic) to prioritize questions .

What methodologies address sampling bias in this compound’s in vivo efficacy studies?

Answer:

- Stratified Sampling : Segment animal models by age, sex, or genetic background to ensure representative subgroups. Use power analysis to determine minimum sample sizes .

- Blinding Protocols : Implement double-blind dosing and outcome assessment to reduce observer bias. Document randomization procedures in supplementary materials .

- Data Validation : Cross-reference in vivo results with in vitro or ex vivo models (e.g., organoids) to confirm target engagement. Use meta-analysis to reconcile conflicting efficacy reports .

How can computational modeling enhance hypothesis generation for this compound’s structure-activity relationships (SAR)?

Answer:

- Molecular Dynamics (MD) : Simulate this compound’s binding affinity to target proteins (e.g., kinases) using software like GROMACS. Validate predictions with crystallographic data .

- QSAR Modeling : Train machine learning algorithms on datasets of analogous compounds to predict this compound’s physicochemical properties (logP, solubility). Disclose training data sources and validation metrics .

- Limitations : Acknowledge discrepancies between in silico predictions and experimental results. Refine models by incorporating free-energy perturbation (FEP) calculations .

Table 1: Key Considerations for this compound Research Questions

What strategies mitigate data fragmentation in multi-omics studies of this compound’s bioactivity?

Answer:

- Data Integration : Use platforms like KNIME or Galaxy to harmonize transcriptomic, proteomic, and metabolomic datasets. Apply pathway enrichment analysis (e.g., DAVID) to identify convergent biological processes .

- Metadata Standards : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for omics data deposition. Reference Reviews in Analytical Chemistry for metadata templates .

- Contradiction Management : When omics layers conflict, prioritize orthogonal validation (e.g., Western blot for proteomic hits) and assess technical variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.